2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

Catalog No.
S12272279
CAS No.
M.F
C14H21N3O
M. Wt
247.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1...

Product Name

2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde

IUPAC Name

2-[2-[ethyl(methyl)amino]pyridin-3-yl]piperidine-1-carbaldehyde

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

InChI

InChI=1S/C14H21N3O/c1-3-16(2)14-12(7-6-9-15-14)13-8-4-5-10-17(13)11-18/h6-7,9,11,13H,3-5,8,10H2,1-2H3

InChI Key

UXTZTDNQEHCKAE-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=C(C=CC=N1)C2CCCCN2C=O

2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound characterized by its complex structure, which includes a piperidine ring and a pyridine moiety. The molecular formula for this compound is C13H19N3OC_{13}H_{19}N_{3}O, with a molecular weight of approximately 233.31 g/mol. The compound features an ethyl(methyl)amino group attached to the pyridine at the 2-position and an aldehyde functional group at the 1-position of the piperidine ring. This unique arrangement of functional groups confers significant potential for biological activity and chemical reactivity, making it a valuable subject of study in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The pyridine ring may participate in electrophilic substitution reactions, including nitration or halogenation, under suitable conditions.

These reactions highlight the compound's utility in synthetic organic chemistry, particularly in constructing more complex molecules.

The synthesis of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves several steps:

  • Formation of the Pyridine Ring: Starting from 2-(methylamino)pyridine, an ethyl group is introduced via alkylation with ethyl bromide to yield 2-(ethyl(methyl)amino)pyridine.
  • Construction of the Piperidine Ring: This intermediate is then reacted with piperidine-1-carbaldehyde under controlled conditions to form the final product.

These methods illustrate how synthetic strategies can be employed to create complex nitrogen-containing heterocycles that are relevant in medicinal chemistry .

The applications of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde span various fields:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals, particularly those targeting neurological disorders and cancer.
  • Research: The compound is used in studies exploring its biological activities and interactions with specific receptors.
  • Analytical Chemistry: It may serve as a reference standard in analytical methods to ensure accuracy in chemical analysis.

Interaction studies involving 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde would focus on its binding affinity to various receptors. Given its structural features, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Future studies are needed to elucidate these interactions and their implications for pharmacological applications.

Several compounds share structural similarities with 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehydeC12H17N3OC_{12}H_{17}N_{3}OLacks the ethyl group, which may affect biological activity and chemical reactivity.
2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehydeC12H18N4OC_{12}H_{18}N_{4}OContains dimethylamino instead of ethyl(methyl)amino, potentially altering biological activity.
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-methyl-amino-piperidineC12H14ClF3N2C_{12}H_{14}ClF_{3}N_{2}Features chloro and trifluoromethyl groups that could significantly influence pharmacokinetics.

These comparisons illustrate how variations in substituents can impact the properties and potential applications of similar compounds, highlighting the uniqueness of 2-(2-(Ethyl(methyl)amino)pyridin-3-yl)piperidine-1-carbaldehyde within this chemical class .

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

247.168462302 g/mol

Monoisotopic Mass

247.168462302 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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